molecular formula C12H18ClNO4 B12718411 2-beta-Carboxypropionyl-4,5-dimethylaniline hydrochloride, hydrate CAS No. 91641-63-3

2-beta-Carboxypropionyl-4,5-dimethylaniline hydrochloride, hydrate

Cat. No.: B12718411
CAS No.: 91641-63-3
M. Wt: 275.73 g/mol
InChI Key: DONYIQDWONRJTL-UHFFFAOYSA-N
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Description

2-beta-Carboxypropionyl-4,5-dimethylaniline hydrochloride, hydrate is a complex organic compound that features a carboxypropionyl group attached to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-beta-Carboxypropionyl-4,5-dimethylaniline hydrochloride, hydrate typically involves the reaction of 4,5-dimethylaniline with a carboxypropionyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-beta-Carboxypropionyl-4,5-dimethylaniline hydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring of the dimethylaniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-beta-Carboxypropionyl-4,5-dimethylaniline hydrochloride, hydrate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-beta-Carboxypropionyl-4,5-dimethylaniline hydrochloride, hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

91641-63-3

Molecular Formula

C12H18ClNO4

Molecular Weight

275.73 g/mol

IUPAC Name

4-(2-amino-4,5-dimethylphenyl)-4-oxobutanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH.H2O/c1-7-5-9(10(13)6-8(7)2)11(14)3-4-12(15)16;;/h5-6H,3-4,13H2,1-2H3,(H,15,16);1H;1H2

InChI Key

DONYIQDWONRJTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)CCC(=O)O.O.Cl

Origin of Product

United States

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